2-(2-Propynyloxy)ethylamine
Overview
Description
“2-(2-Propynyloxy)ethylamine” is a chemical compound with the CAS Number: 122116-12-5 . Its molecular weight is 99.13 and its IUPAC name is 2-(2-propynyloxy)ethanamine .
Molecular Structure Analysis
The molecular formula of “2-(2-Propynyloxy)ethylamine” is C5H9NO . The InChI code is 1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2 .
Physical And Chemical Properties Analysis
“2-(2-Propynyloxy)ethylamine” is a liquid at room temperature . It has a molecular weight of 99.13 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Molecular Conformation and Structure Analysis
2-(2-Propynyloxy)ethylamine's molecular conformation and structure have been investigated using a combination of mass-selected, resonant two-photon ionisation, infrared ion-dip spectroscopy, and ab initio calculations. This research is significant in understanding the molecular dynamics and structural properties of similar molecules, which are fundamental in various fields like material science and pharmaceuticals (Macleod & Simons, 2004).
Synthesis and Scalability
An optimized, high-yielding (>90%) synthesis method for derivatives of 2-(2-Propynyloxy)ethylamine has been developed. This synthesis approach is scalable, demonstrating practical applications in producing large quantities of compounds for industrial and research purposes (Hickey, Ashton, Khosa & Pfeffer, 2012).
Electrochemical Methodology
Electrochemical methodologies have been developed for efficient access to N-alkyl- and N-aryl-substituted derivatives of 2-(2-Propynyloxy)ethylamine. These methodologies involve intramolecular cyclization processes and have potential applications in synthetic chemistry and electrochemistry (Frontana-Uribe, Moinet & Toupet, 1999).
Molecular Interactions in Solution
Research on the molecular interactions between derivatives of 2-(2-Propynyloxy)ethylamine and other compounds in solutions like 1,4-dioxane has been conducted. This includes studying the molecular structures, charge transfers, and dielectric parameters, which are crucial in understanding solute-solvent interactions and designing new solvents or solvent systems (Aravinthraj, Khan, Udayaseelan & Rajkumar, 2020).
Catalytic Properties in Chemical Reactions
The catalytic properties of certain derivatives of 2-(2-Propynyloxy)ethylamine have been studied in reactions like propylene epoxidation. Such research contributes to the development of efficient catalysts in industrial chemical processes (Song, Xiong, Long, Jin, Liu & Wang, 2015).
Microfluidic Reactor Cascade Synthesis
Cationic ring-opening polymerizations of 2-(2-Propynyloxy)ethylamine derivatives have been carried out in microfluidic reactors, leading to well-controlled polymers. This demonstrates the potential of microflow synthesis in polymer chemistry and advanced material production (Baeten, Verbraeken, Hoogenboom & Junkers, 2015).
Multi-Functional Polymer Development
Derivatives of 2-(2-Propynyloxy)ethylamine have been used in the development of multi-functional polymers, leveraging 'click chemistry' for post-polymerization modifications. This area of research is significant for biomedical applications and the creation of biocompatible materials (Lava, Verbraeken & Hoogenboom, 2015).
Decomposition Studies
The decomposition of ethylamine, a derivative of 2-(2-Propynyloxy)ethylamine, has been studied through bimolecular reactions. Such studies are important in understanding the thermochemical and kinetic aspects of biomass decomposition, a critical area in biofuel research (Altarawneh, Almatarneh, Marashdeh & Dlugogorski, 2016).
Safety And Hazards
“2-(2-Propynyloxy)ethylamine” is classified as a dangerous substance. It has hazard statements H225-H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
2-prop-2-ynoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFRRBQTCNHISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propynyloxy)ethylamine | |
CAS RN |
122116-12-5 | |
Record name | 2-(2-Propynyloxy)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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